Ethyl 2-amino-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are widely studied for their diverse chemical properties and potential applications in various fields. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-oxo-2-arylhydrazonopropanals with ethyl cyanoacetate and malononitrile. This reaction leads to the formation of 2-amino-5-arylazo-6-aryl substituted nicotinates, which can be further processed to obtain the desired thiophene derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.
Scientific Research Applications
Ethyl 2-amino-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are being explored.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-arylazo-6-aryl substituted nicotinates
- Pyridazinone derivatives
- Pyrido[2,3-d]pyrimidine derivatives
Uniqueness
Ethyl 2-amino-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate is unique due to its specific combination of functional groups and the thiophene ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
ethyl 2-amino-4-phenyl-5-thiocyanatothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-2-18-13(17)11-10(9-6-4-3-5-7-9)14(19-8-15)20-12(11)16/h3-7H,2,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIREKWWOLWNSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)SC#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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